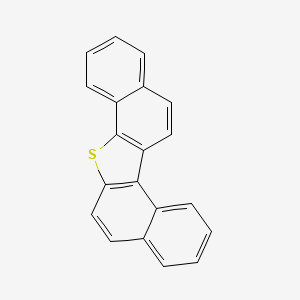

Dinaphthothiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dinaphthothiophene is a class of compounds structurally similar to thiophene-based organic semiconductors. These compounds have shown promise for use in p-type organic semiconductors and as precursors to axially chiral 1,1’-binaphthyl catalysts, which play a significant role in asymmetric synthesis . This compound S-oxides and other fused ring thiophene S-oxides have been investigated for their potential to release atomic oxygen during irradiation at longer wavelengths .

Preparation Methods

Dinaphthothiophenes can be synthesized through various routes. One method involves the successive addition of two functionalized styryl groups to a thiophene ring, followed by a photocyclization to form the asymmetric dinaphthothiophene . Another method includes the Newman-Kwart rearrangement of dithiocarbamates by heating the dimethylthiocarbamate of binaphthol at 285-310°C, yielding this compound in 20-40% yield . Additionally, dinaphthyl sulfide can undergo an iodine-catalyzed photocyclization to produce this compound in 85% yield .

Chemical Reactions Analysis

Dinaphthothiophenes undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, the photoinduced deoxygenation of dinaphthothiophene S-oxide releases atomic oxygen (O(3P)) . Thiophene reacts with aliphatic ketones in aqueous sulfuric acid to give condensation products containing up to five thiophene units . Common reagents used in these reactions include sulfuric acid and iodine. Major products formed from these reactions include this compound and its derivatives .

Scientific Research Applications

Dinaphthothiophenes have a wide range of scientific research applications. They are used in organic semiconductors, particularly in p-type semiconductors . These compounds are also precursors to axially chiral 1,1’-binaphthyl catalysts, which are crucial in asymmetric synthesis . Additionally, dinaphthothiophene S-oxides have been studied for their potential to release atomic oxygen upon irradiation, making them useful in photochemical applications .

Mechanism of Action

The mechanism of action of dinaphthothiophenes involves their ability to undergo photoinduced deoxygenation, releasing atomic oxygen (O(3P)) . This process is facilitated by the absorption of light at longer wavelengths, which induces the deoxygenation of dinaphthothiophene S-oxide . The molecular targets and pathways involved in this mechanism include the singlet-triplet gap and the oxidation of the solvent by the sulfoxides .

Comparison with Similar Compounds

Dinaphthothiophenes are structurally similar to thiophene-based organic semiconductors and dibenzothiophene S-oxide . dinaphthothiophenes exhibit unique properties such as high refractive indices and the ability to release atomic oxygen upon irradiation . Similar compounds include dibenzothiophene S-oxide, benzo[b]naphtho[1,2,d]thiophene S-oxide, and benzo[b]phenanthro[9,10-d]thiophene S-oxide .

Properties

CAS No. |

71012-24-3 |

|---|---|

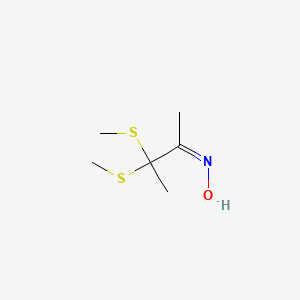

Molecular Formula |

C20H12S |

Molecular Weight |

284.4 g/mol |

IUPAC Name |

12-thiapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene |

InChI |

InChI=1S/C20H12S/c1-3-7-15-13(5-1)10-12-18-19(15)17-11-9-14-6-2-4-8-16(14)20(17)21-18/h1-12H |

InChI Key |

SYXXZXWLYNODHL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(S3)C5=CC=CC=C5C=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(9Z,21Z,23Z)-2,19-dihydroxy-11-methoxy-3,7,12,15,15,18,20,24,32-nonamethyl-8,14,16,33-tetraoxa-26-azapentacyclo[25.3.1.14,7.113,17.05,30]tritriaconta-1(30),2,4,9,21,23,27-heptaene-6,25,29,31-tetrone](/img/structure/B12656978.png)